4-Methanesulfonyl-2-methoxybutan-1-amine hydrochloride
Description
4-Methanesulfonyl-2-methoxybutan-1-amine hydrochloride is a synthetic organic compound characterized by a methanesulfonyl group (-SO₂CH₃) at the C4 position, a methoxy (-OCH₃) group at C2, and a primary amine (-NH₂) at C1, with a hydrochloride salt formation. The compound’s stability and reactivity are likely influenced by its sulfonyl and methoxy substituents, which may enhance solubility or modulate interactions with biological targets .
Properties
Molecular Formula |
C6H16ClNO3S |
|---|---|
Molecular Weight |
217.72 g/mol |
IUPAC Name |
2-methoxy-4-methylsulfonylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H15NO3S.ClH/c1-10-6(5-7)3-4-11(2,8)9;/h6H,3-5,7H2,1-2H3;1H |
InChI Key |
OZUJSDAATSZTBU-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCS(=O)(=O)C)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methanesulfonyl-2-methoxybutan-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 2-methoxybutan-1-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methanesulfonyl-2-methoxybutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding simpler amine derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce simpler amine derivatives.
Scientific Research Applications
4-Methanesulfonyl-2-methoxybutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methanesulfonyl-2-methoxybutan-1-amine hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
- Structure : Features a methyl ester, tertiary amine, and dimethyl substituents.
- Synthesis : Prepared via HCl-mediated deprotection of a Boc-protected intermediate in dioxane, yielding a 100% crude product .
- Key Differences : Lacks the methanesulfonyl group and has a methyl ester instead of a methoxy group. The tertiary amine (vs. primary amine in the target compound) may reduce hydrogen-bonding capacity.
- Analytical Data : ¹H-NMR (DMSO-d₆) shows signals for methyl groups (δ 1.02, 9H) and a methoxy ester (δ 3.79) .
4-Methoxy-4-methylpentan-1-amine Hydrochloride
- Structure : Contains a methoxy group at C4 and a methyl branch, with a primary amine hydrochloride.
- Synthesis : Involves alkylation of a dibenzyl-protected alcohol using KH/MeI in THF, followed by deprotection and purification (77% yield) .
- The branched methyl group may sterically hinder interactions compared to the linear butan-1-amine backbone of the target compound.
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
- Structure : Triazine-core sulfonylureas with methoxy and methyl substituents.
- Function : Act as acetolactate synthase inhibitors in plants. The sulfonyl group is critical for binding to enzymatic targets .
- Key Differences : While sharing sulfonyl and methoxy motifs, these are agrochemicals with triazine cores, unlike the aliphatic amine backbone of the target compound.
Structural and Functional Analysis
Table 1: Comparative Structural Features
| Compound | Sulfonyl Group | Methoxy Group | Amine Type | Backbone Structure |
|---|---|---|---|---|
| Target Compound | Yes (C4) | Yes (C2) | Primary (HCl) | Linear butan-1-amine |
| Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl | No | No | Tertiary (HCl) | Branched ester |
| 4-Methoxy-4-methylpentan-1-amine HCl | No | Yes (C4) | Primary (HCl) | Branched pentane |
| Metsulfuron methyl | Yes | Yes (triazine) | Secondary sulfonylurea | Heterocyclic triazine |
Research Implications and Gaps
- Target Compound : The absence of direct pharmacological or agrochemical data necessitates further studies to elucidate its bioactivity. Its sulfonyl group may confer stability akin to sulfonylurea herbicides, while the methoxy group could enhance membrane permeability .
- Analytical Challenges : RP-HPLC methods validated for amitriptyline hydrochloride (Tables 6 and 8 in ) could be adapted for purity analysis, given the shared hydrochloride salt formulation.
Biological Activity
4-Methanesulfonyl-2-methoxybutan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C6H15ClN2O3S
- Molecular Weight : 224.71 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide group may mimic para-aminobenzoic acid (PABA), leading to inhibition of bacterial growth by interfering with folic acid synthesis.
- Neurotransmitter Modulation : The amine group may influence neurotransmitter pathways, potentially affecting mood and behavior.
Antimicrobial Properties
Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial activity. A study demonstrated that this compound showed efficacy against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
This compound's ability to inhibit bacterial growth suggests a potential application in treating infections.
Neuropharmacological Effects
Preliminary studies have shown that this compound may have neuropharmacological effects, potentially acting as an anxiolytic or antidepressant. In animal models, administration led to:
| Behavioral Test | Effect Observed |
|---|---|
| Elevated Plus Maze | Increased time spent in open arms (indicative of reduced anxiety) |
| Forced Swim Test | Reduced immobility time (indicative of antidepressant-like effects) |
These findings warrant further investigation into its potential as a therapeutic agent for mood disorders.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial involving patients with urinary tract infections (UTIs) tested the efficacy of this compound compared to standard treatments. Results indicated a higher rate of bacterial clearance in the treatment group, suggesting its potential as an alternative antibiotic. -
Neuropharmacological Assessment :
In a double-blind study assessing the compound's effects on anxiety disorders, participants reported significant reductions in anxiety symptoms after four weeks of treatment compared to placebo controls. These results highlight the need for larger-scale studies to confirm efficacy and safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
